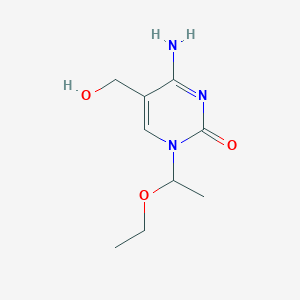
4-amino-1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2(1H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes. This compound’s unique structure makes it a subject of interest in scientific research, particularly in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2(1H)-one typically involves multi-step organic reactions. One possible route could involve the alkylation of a pyrimidine derivative with an ethoxyethyl group, followed by the introduction of amino and hydroxymethyl groups under controlled conditions. Specific reagents, catalysts, and solvents would be required to optimize the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. Advanced techniques like continuous flow chemistry might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups into the pyrimidine ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Possible use in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism of action of 4-amino-1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2(1H)-one would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-5-(hydroxymethyl)pyrimidin-2(1H)-one: Lacks the ethoxyethyl group.
1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2(1H)-one: Lacks the amino group.
Uniqueness
The presence of both the ethoxyethyl and amino groups in 4-amino-1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2(1H)-one might confer unique chemical properties and biological activities, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C9H15N3O3 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
4-amino-1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C9H15N3O3/c1-3-15-6(2)12-4-7(5-13)8(10)11-9(12)14/h4,6,13H,3,5H2,1-2H3,(H2,10,11,14) |
Clave InChI |
UMRHMWOKWQJZBT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)N1C=C(C(=NC1=O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


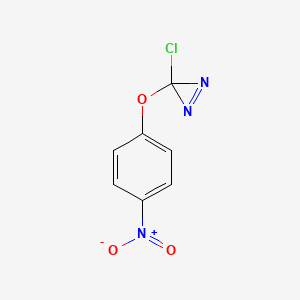
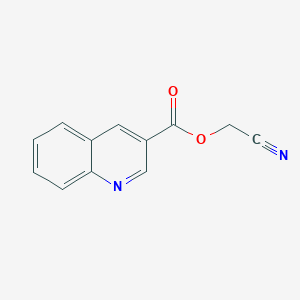

![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl-](/img/structure/B11889031.png)

![4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine](/img/structure/B11889045.png)
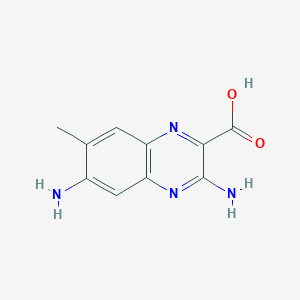
![6-Methyl-2H-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione](/img/structure/B11889050.png)
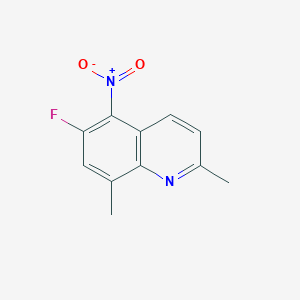
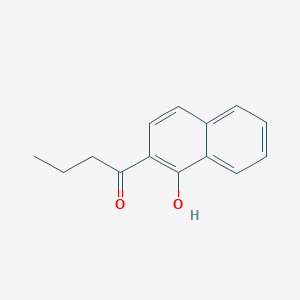


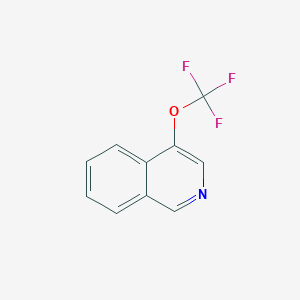
![5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11889101.png)
